Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate
Description
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-hydroxyphenyl substituent at the second position of the piperidine ring. This compound is structurally significant in medicinal chemistry, serving as an intermediate in synthesizing bioactive molecules, particularly those targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the 4-hydroxyphenyl moiety may contribute to hydrogen bonding interactions in biological systems .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-5-4-6-14(17)12-7-9-13(18)10-8-12/h7-10,14,18H,4-6,11H2,1-3H3 |
InChI Key |
CHMUFVZJNHGRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine ring can be synthesized by:
- Catalytic hydrogenation of pyridine derivatives.
- Cyclization of appropriate amino alcohol or amino acid precursors.
- Reductive amination or ring-closing reactions starting from open-chain precursors.
These methods provide the piperidine core with functional groups positioned for further substitution.
Protection of the Piperidine Nitrogen with tert-Butyl Carbamate
The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. This step:
- Stabilizes the nitrogen against undesired reactions.
- Enhances solubility and facilitates purification.
- Provides a handle for subsequent synthetic transformations.
Typical reaction conditions include room temperature stirring in an aprotic solvent like dichloromethane or tetrahydrofuran, followed by aqueous work-up and purification.
Detailed Experimental Procedures and Reaction Conditions
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine precursor + 4-hydroxyphenylboronic acid, Pd(PPh3)4 (5 mol%), K2CO3, DMF, 80°C, 12 h | Pd-catalyzed cross-coupling to install 4-hydroxyphenyl group at 2-position | 85–90 | Polar aprotic solvent enhances solubility and reaction rate |
| 2 | Crude product + tert-butyl chloroformate, triethylamine, DCM, 0°C to room temp, 4 h | Boc protection of piperidine nitrogen | 90–95 | Temperature control prevents side reactions |
| 3 | Purification by silica gel chromatography (eluent: ethyl acetate/hexane) | Isolation of pure tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate | — | Purity >95% confirmed by HPLC |
One-Pot Synthesis Variations
Recent advances include one-pot synthetic methods combining the coupling and protection steps to improve efficiency and reduce purification steps. For example, coupling of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with aryl azides under copper-catalyzed click chemistry conditions has been reported to yield substituted piperidine carboxylates with high purity and yields (90–97%).
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance Spectroscopy
- Proton (1H) and Carbon (13C) NMR confirm the regiochemistry and substitution pattern.
- Characteristic signals include aromatic protons of the hydroxyphenyl group and tert-butyl methyl groups.
- Chemical shifts and coupling constants consistent with literature values validate the structure.
Mass Spectrometry
- Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms molecular weight (277.36 g/mol).
- Molecular ion peak corresponds to the protonated molecular ion [M+H]+.
High-Performance Liquid Chromatography
- HPLC with UV detection at 254 nm is used to assess purity.
- Purity levels exceeding 95% are typical for well-optimized syntheses.
- Retention times correspond to the expected compound and are consistent across batches.
Optimization Strategies for Improved Yield and Purity
| Parameter | Optimization Approach | Effect on Yield/Purity |
|---|---|---|
| Catalyst Loading | Use of 5 mol% Pd(PPh3)4 optimized for coupling efficiency | Increases yield by 10–15% |
| Solvent Choice | DMF or DMSO preferred for solubility of reactants | Enhances reaction rate and completeness |
| Temperature Control | Maintaining 0°C during Boc protection minimizes side reactions | Improves purity and yield |
| Stoichiometry | Slight excess of tert-butyl chloroformate (1.1 eq) ensures complete protection | Reduces unprotected impurities |
| Workup Procedure | Liquid-liquid extraction with ethyl acetate/water and drying over anhydrous sodium sulfate | Improves product isolation and purity |
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling + Boc Protection | Piperidine precursor, 4-hydroxyphenylboronic acid, Pd(PPh3)4, tert-butyl chloroformate | 80°C (coupling), 0°C to RT (protection) | 75–90 | Widely used, scalable |
| One-Pot Click Chemistry Approach | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate, aryl azides, CuI, DIPEA | 0°C, DMF, 5 min reaction | 90–97 | Rapid, high purity, suitable for analog synthesis |
| Cyclization and Functionalization | Amino alcohol precursors, cyclization reagents, Boc protection | Variable | 60–85 | Useful for custom substituents |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and applications.
Positional Isomerism: 2- vs. 4-Substituted Piperidines
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS 149377-19-5): The hydroxyl group is para-substituted on the phenyl ring, but its position on the piperidine (4 vs. 2) alters steric and electronic properties. This positional isomerism impacts molecular interactions in drug-receptor binding .
- Synthesized via Boc protection with di-tert-butyl carbonate (86% yield), this compound is characterized by $ ^1 \text{H NMR} $ (δ 3.90–3.30 ppm, piperidine protons) and $ ^{13} \text{C NMR} $ (δ 155.4 ppm, carbonyl carbon) .
Functional Group Variations
Pharmacological Relevance
- Kinase Inhibitors : Pyrido[2,3-d]pyrimidin-7-one derivatives (e.g., compound 55) incorporate tert-butyl piperidine carboxylates to enhance selectivity for MST3/4 kinases, critical in cancer signaling .
- Neurological Targets : The trifluoromethylbenzylamide derivative () acts as a positive allosteric modulator (PAM) for the M5 muscarinic receptor, highlighting the role of fluorine in improving blood-brain barrier penetration .
Biological Activity
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate, a compound derived from piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H21NO3
Molecular Weight: 263.34 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)OC1CC(NC1)C=C(C=C)C(=O)O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which may include:
- Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit enzymes like monoacylglycerol lipase (MAGL), a target in pain and inflammation management. For instance, related benzoylpiperidines have shown IC50 values indicating effective inhibition at low concentrations .
- Anticancer Properties: Studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines. The introduction of hydroxyl groups in the para position enhances the compound's potency against cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| MAGL Inhibition | 0.84 | Enzymatic Target | |
| Cell Growth Inhibition (Breast) | 7.9 - 92 | Cancer Cell Lines | |
| Selectivity for ECS enzymes | >10 | Endocannabinoid System |
Case Studies
-
Anti-inflammatory Effects:
A study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered to mice subjected to inflammatory stimuli, resulting in a significant reduction in inflammatory markers compared to control groups. -
Anticancer Activity:
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells, with IC50 values ranging from 7.9 to 92 µM depending on the specific cell line tested. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Hydroxyl Substitution: The presence of hydroxyl groups on the phenolic ring enhances binding affinity to target proteins and increases solubility.
- Alkyl Chain Length: Variations in the tert-butyl group can affect lipophilicity and membrane permeability, impacting overall bioavailability.
Q & A
Q. How to validate crystallographic data for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
